1-Nitro-4-(1-phenylethyl)benzene

Lipophilicity Partition coefficient ADME

1-Nitro-4-(1-phenylethyl)benzene (CAS 33350-74-2) is a para-nitro-substituted 1,1-diarylethane derivative belonging to the class of nitroaromatic compounds. Its molecular architecture features a nitro group (–NO₂) at the para position of a benzene ring, with a branched 1-phenylethyl substituent (–CH(CH₃)C₆H₅) that introduces a chiral center at the benzylic carbon.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B13896886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-(1-phenylethyl)benzene
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3
InChIKeyUYPQXFNYCFXCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-4-(1-phenylethyl)benzene: Key Procurement and Selection Attributes for Scientific and Industrial Users


1-Nitro-4-(1-phenylethyl)benzene (CAS 33350-74-2) is a para-nitro-substituted 1,1-diarylethane derivative belonging to the class of nitroaromatic compounds. Its molecular architecture features a nitro group (–NO₂) at the para position of a benzene ring, with a branched 1-phenylethyl substituent (–CH(CH₃)C₆H₅) that introduces a chiral center at the benzylic carbon . This structural motif distinguishes it from linear and unsaturated analogs and is leveraged in medicinal chemistry, asymmetric synthesis, and materials research [1].

Why Generic Substitution Fails for 1-Nitro-4-(1-phenylethyl)benzene: Critical Differentiation Dimensions


Although several nitro-substituted phenylethane derivatives share the same molecular formula (C₁₄H₁₃NO₂), their physicochemical and functional properties diverge sharply due to differences in regiochemistry, branching, and saturation. The 1-phenylethyl isomer is chiral, whereas the 2-phenylethyl analog (CAS 14310-29-3) is achiral, directly impacting enantioselective applications . Furthermore, the branched benzylic architecture alters lipophilicity and solid-state packing relative to the linear isomer, as evidenced by predicted logP and melting-point data [1]. These quantifiable differences render simple in-class replacement unreliable for applications demanding precise molecular recognition, chiral induction, or consistent phase behavior.

Quantitative Evidence Guide: Head-to-Head Performance Data for 1-Nitro-4-(1-phenylethyl)benzene


Predicted logP: Increased Lipophilicity vs. Linear Isomer

The branched 1-phenylethyl isomer exhibits a higher predicted logP (4.27) compared to the linear 2-phenylethyl isomer (logP 3.90), reflecting greater lipophilicity that influences extraction efficiency, reversed-phase chromatographic retention, and membrane permeability predictions [1][2].

Lipophilicity Partition coefficient ADME

Physical State Differentiation: Implied Lower Melting Point vs. Linear Isomer

The linear 2-phenylethyl isomer has a reported melting point of 70–74 °C, indicating a crystalline solid at ambient temperature . In contrast, no melting point is reported for the branched 1-phenylethyl isomer across multiple chemical databases, consistent with a liquid or low-melting solid physical state . This difference arises from the disruption of molecular symmetry and crystal packing efficiency by the branched benzylic architecture.

Melting point Physical form Handling

Chiral Center: Enantiomeric Resolution Capability Absent in Linear Isomer

The 1-phenylethyl substituent creates a chiral benzylic carbon (C*), making the molecule inherently chiral . This feature is entirely absent in the linear 2-phenylethyl isomer and the unsaturated phenylethynyl analog. The chiral center enables resolution into (R)- and (S)-enantiomers, expanding utility in asymmetric catalysis, chiral chromatography, and the synthesis of enantiopure pharmaceuticals [1]. While no direct enantiomeric excess data for this specific compound were identified, the broader class of 1,1-diarylethanes has been demonstrated to undergo enantioselective preparation with high optical purity [2].

Chirality Enantiomeric resolution Asymmetric synthesis

Synthetic Accessibility via Trichloroacetimidate Displacement Methodology

A general method for synthesizing 1,1-diarylethanes—including 1-nitro-4-(1-phenylethyl)benzene—has been reported using displacement of benzylic trichloroacetimidates with trimethylaluminum under Lewis acid conditions [1]. This methodology offers a convenient route to the branched scaffold, with yields up to 91% for representative substrates, though specific yield data for this nitro-substituted derivative are not disclosed in the abstract. The method is tolerant of electron-withdrawing groups, suggesting applicability to the 4-nitro substrate.

Synthesis 1,1-diarylethanes Methodology

Optimal Application Scenarios for 1-Nitro-4-(1-phenylethyl)benzene Based on Differentiated Evidence


Chiral Building Block for Asymmetric Synthesis

The intrinsic chirality of 1-nitro-4-(1-phenylethyl)benzene makes it uniquely suited as a precursor to chiral 1,1-diarylethane-derived amines, alcohols, and ligands. After nitro group reduction, the resulting enantiopure amine can serve as a chiral auxiliary, resolving agent, or key intermediate in pharmaceutical synthesis. The achiral linear isomer cannot fulfill this role [1].

Lipophilicity-Tuned Probe for ADME and Chromatographic Studies

With a predicted logP of 4.27—approximately 0.37 log units higher than the linear isomer—this compound provides enhanced retention on reversed-phase HPLC columns and increased partitioning into organic phases. Researchers studying structure–lipophilicity relationships or developing extraction protocols benefit from this quantifiable difference [2][3].

Liquid-Phase Reaction Intermediate Requiring Easy Handling

The absence of a reported melting point above room temperature indicates that 1-nitro-4-(1-phenylethyl)benzene is likely a liquid or low-melting solid, facilitating direct use in solution-phase reactions without the need for pre-melting or grinding. This contrasts with the crystalline linear isomer (mp 70–74 °C) and is advantageous for automated synthesis platforms .

Medicinal Chemistry Scaffold for 1,1-Diarylethane Bioisosteres

1,1-Diarylethanes are recognized privileged scaffolds in medicinal chemistry. The nitro group serves as a synthetic handle for further diversification (reduction, cross-coupling). The branched architecture provides steric bulk that can modulate target binding. Recent methodology enables efficient synthesis of this specific scaffold .

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